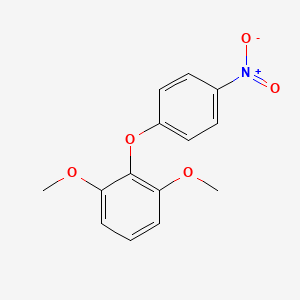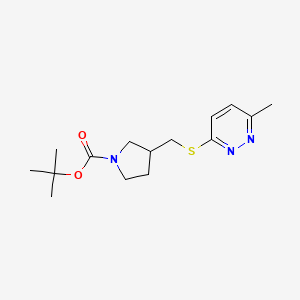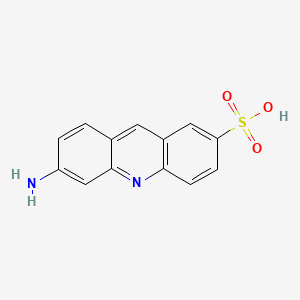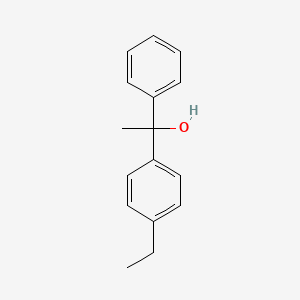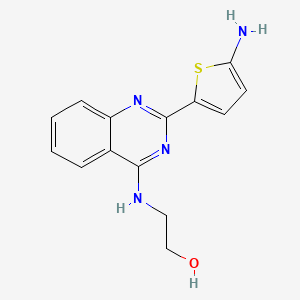![molecular formula C10H9NO2 B13957942 3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)
3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of gold-catalyzed cascade reactions of skipped diynes and pyrroles . This reaction proceeds through consecutive regioselective hydroarylation of two alkynes with a pyrrole, followed by a 7-endo-dig cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to bioactive molecules.
Mécanisme D'action
The mechanism by which cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with similar targets as other heterocyclic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohepta[b]indole: Similar in structure but with an indole ring instead of a pyrrole ring.
Cyclohepta[b]benzofuran: Features a benzofuran ring fused to a seven-membered ring.
Cyclohepta[b]thiophene: Contains a thiophene ring fused to a seven-membered ring.
Uniqueness
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- is unique due to its specific fusion of a seven-membered ring with a pyrrole ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
3-methyl-1,3-dihydrocyclohepta[b]pyrrole-2,8-dione |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(12)9(7)11-10(6)13/h2-6H,1H3,(H,11,13) |
Clé InChI |
NJQAGYMAYSNVPE-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C(=O)C=CC=C2)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


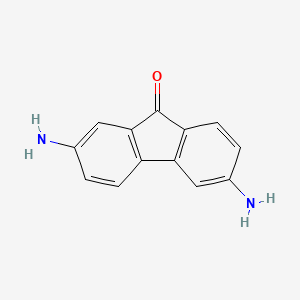
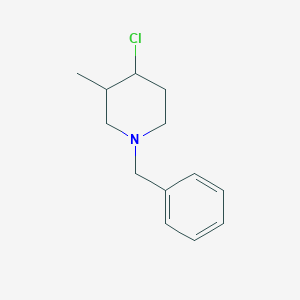

![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
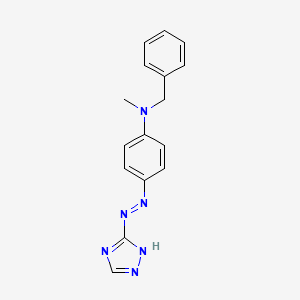
![5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine](/img/structure/B13957901.png)


